The Scent of Return: A Technical Guide to the Discovery and Isolation of Sea Lamprey Migratory Pheromones
The Scent of Return: A Technical Guide to the Discovery and Isolation of Sea Lamprey Migratory Pheromones
For Researchers, Scientists, and Drug Development Professionals
The sea lamprey (Petromyzon marinus), a basal vertebrate, has a remarkable anadromous life cycle, guided by a sophisticated sense of smell. Migratory adults returning from oceanic feeding grounds locate freshwater spawning streams by detecting chemical cues, or pheromones, released by conspecific larvae residing in those streams. The discovery and isolation of these migratory pheromones have been a significant endeavor in chemical ecology, with implications for controlling invasive sea lamprey populations in the Great Lakes and for understanding vertebrate olfactory evolution. This technical guide provides an in-depth overview of the core methodologies and key findings in the identification of these potent chemical signals.
The Migratory Pheromone Complex: A Tale of Two Classes
The sea lamprey migratory pheromone is not a single compound but a complex mixture of at least two distinct classes of molecules: sulfated steroids and a fatty acid derivative. This multi-component nature likely provides a robust and specific signal for migrating adults.
The Sulfated Steroid Components
A significant breakthrough in understanding the sea lamprey migratory cue was the identification of a mixture of three sulfated steroids. These compounds are bile acid derivatives produced by the larvae.[1]
-
Petromyzonamine disulfate (PADS): A novel steroid characterized by an unprecedented 1-(3-aminopropyl)pyrrolidin-2-one (B13488) subunit.[1]
-
Petromyzosterol disulfate (PSDS): Another novel sulfated steroid.
-
Petromyzonol (B13829) sulfate (B86663) (PS): A known lamprey-specific bile acid derivative.[2]
The Fatty Acid Derivative Component
More recently, a fatty acid derivative has been identified as a crucial component of the migratory pheromone blend.[3]
-
(+)-(2S,3S,5R)-tetrahydro-3-hydroxy-5-[(1R)-1-hydroxyhexyl]-2-furanoctanoic acid: This dihydroxylated tetrahydrofuran (B95107) fatty acid, also known as (+)-petromyric acid A [(+)-PMA], has been shown to be a potent attractant for migratory adults.[3]
Experimental Protocols: A Bioassay-Guided Approach
The isolation and identification of these picomolar-active compounds were achieved through a meticulous process known as bioassay-guided fractionation. This iterative approach combines chemical separation techniques with biological assays to progressively purify the active components from a complex mixture.
Collection of Larval-Conditioned Water
The starting material for pheromone isolation is water conditioned by the presence of sea lamprey larvae.
-
Procedure: Large numbers of sea lamprey larvae are held in tanks with a continuous flow of water. The effluent water, containing the released pheromones, is collected for extraction. For example, submilligram quantities of the sulfated steroids were isolated from 8,000 liters of larval holding water.
Solid-Phase Extraction (SPE)
The dilute pheromones in the conditioned water are concentrated using solid-phase extraction.
-
Stationary Phase: A mixed-mode cartridge combining cation-exchange and reversed-phase properties is effective for extracting compounds like 3-keto petromyzonol sulfate (3kPZS), a related mating pheromone. For other pheromone components, ion-pairing reagents like triethylamine (B128534) can be used during SPE.
-
Elution: The retained compounds are then eluted from the SPE cartridge using an appropriate solvent, such as methanol (B129727).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The concentrated extract is then subjected to further separation and analysis using high-performance liquid chromatography coupled with tandem mass spectrometry.
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent, such as methanol or acetonitrile, is employed to separate the compounds based on their polarity.
-
Example Gradient: A simple water-methanol gradient can elute derivatized 3kPZS in just over 10 minutes on a standard 150 mm column.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a sensitive method for ionizing the pheromone molecules.
-
Detection: Tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection of the target compounds, with limits of detection reported to be below 0.1 ng/L (210 fM) for 3kPZS.
-
Electro-olfactogram (EOG) Recordings
EOG is a crucial bioassay used to screen the fractions from chromatography for olfactory activity. It measures the voltage potential change from the surface of the olfactory epithelium in response to an odorant.
-
Preparation: An adult sea lamprey is anesthetized and immobilized. The olfactory sac is exposed, and a recording electrode is placed on the surface of the olfactory epithelium, while a reference electrode is placed elsewhere on the head.
-
Stimulus Delivery: Fractions from the chromatography are diluted and applied to the olfactory epithelium.
-
Data Analysis: The amplitude of the EOG response is proportional to the strength of the olfactory stimulus. This allows for the identification of fractions containing compounds that the lamprey can smell. Detection thresholds for some pheromones are as low as 10-12 M.
Two-Choice Maze Behavioral Assay
Fractions that elicit a strong EOG response are then tested in a behavioral assay to determine if they are attractive to migratory sea lamprey. A two-choice maze is a common apparatus for this purpose.
-
Apparatus: The maze consists of a central release area and two arms, each receiving a different water cue. The water is recirculated to maintain constant concentrations of the test and control substances. The dimensions can vary, but one design for sea lamprey trials involved a 1 m long by 0.50 m wide ramp with a 90 mm wide and 50 mm deep wetted channel.
-
Procedure: A sea lamprey is placed in the release area and allowed to choose between the two arms. One arm contains the water with the test fraction, while the other contains control water. The time the lamprey spends in each arm is recorded.
-
Data Analysis: A statistically significant preference for the arm containing the test fraction indicates that the compound(s) in that fraction are behaviorally attractive.
Quantitative Data on Pheromone Potency
The following tables summarize the quantitative data on the olfactory and behavioral potency of the identified sea lamprey migratory pheromones.
| Compound | Olfactory Detection Threshold (EOG) | Reference |
| Petromyzonol sulfate (PS) | ~10-12 M | |
| Allocholic acid (ACA) | ~10-12 M | |
| (+)-Petromyric acid A [(+)-PMA] | 5 x 10-13 M (potent stimulant) |
| Compound | Behavioral Attraction Concentration | Assay Type | Reference |
| 3-keto petromyzonol sulfate (3kPZS) | 10-14 to 10-10 M | In-stream trapping | |
| (+)-Petromyric acid A [(+)-PMA] | 5 x 10-13 M | In-stream choice |
Visualizing the Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in the discovery and action of sea lamprey migratory pheromones.
Experimental Workflow
Caption: Bioassay-guided fractionation workflow for sea lamprey pheromone discovery.
Olfactory Signaling Pathway for Sulfated Steroids
Caption: Proposed signaling pathway for sulfated steroid pheromones in sea lamprey.
Olfactory Signaling Pathway for Fatty Acid Derivatives
While the precise signaling cascade for fatty acid derivatives like (+)-PMA is still under investigation, it is hypothesized to follow a similar G-protein coupled receptor pathway.
Caption: Hypothesized signaling pathway for fatty acid derivative pheromones.
Conclusion and Future Directions
The identification of the sea lamprey's multi-component migratory pheromone represents a landmark achievement in chemical ecology. The detailed experimental protocols outlined in this guide have been instrumental in this success and provide a roadmap for the discovery of other aquatic chemical cues. The extreme potency of these pheromones highlights the remarkable sensitivity of the vertebrate olfactory system.
Future research will likely focus on several key areas:
-
Complete Characterization of the Pheromone Blend: Identifying all the minor components of the migratory pheromone and understanding their synergistic effects.
-
Elucidation of the Fatty Acid Derivative Signaling Pathway: Characterizing the specific receptors and downstream signaling molecules involved in the detection of (+)-PMA.
-
Application in Sea Lamprey Control: Optimizing the use of synthetic pheromones to trap migrating adults and disrupt their spawning behavior, providing an environmentally friendly tool for managing this invasive species.
-
Evolutionary Insights: Using the sea lamprey as a model to understand the evolution of vertebrate olfactory systems and pheromonal communication.
The continued exploration of the sea lamprey's chemical world promises to yield further insights into the intricate ways in which animals perceive and interact with their environment, with tangible benefits for both basic science and applied conservation efforts.
References
- 1. Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty-acid derivative acts as a sea lamprey migratory pheromone - PMC [pmc.ncbi.nlm.nih.gov]
